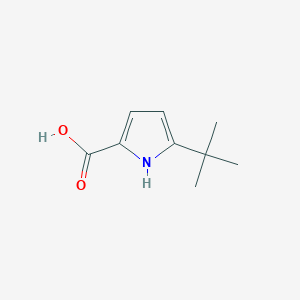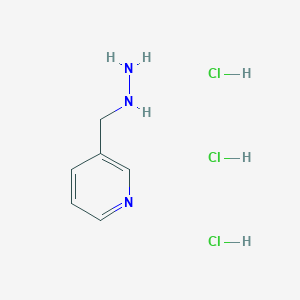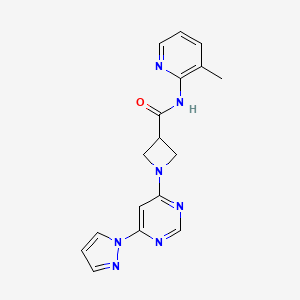
5-tert-Butyl-1H-pyrrole-2-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-tert-Butyl-1H-pyrrole-2-carboxylic acid is a chemical compound with the CAS Number: 934353-26-1 . It has a molecular weight of 167.21 and its IUPAC name is 5-(tert-butyl)-1H-pyrrole-2-carboxylic acid . It is typically stored at room temperature and is available in powder form .
Synthesis Analysis
The synthesis of pyrroles, such as 5-tert-Butyl-1H-pyrrole-2-carboxylic acid, can be achieved through various methods. One such method is the Paal-Knorr pyrrole condensation of 2,5-dimethoxytetrahydrofuran with various amines and sulfonamines in water in the presence of a catalytic amount of iron (III) chloride . Another method involves the metal-catalyzed conversion of primary diols and amines to highly valuable 2,5-unsubstituted pyrroles .Molecular Structure Analysis
The molecular formula of 5-tert-Butyl-1H-pyrrole-2-carboxylic acid is C9H13NO2 . The InChI code for this compound is 1S/C9H13NO2/c1-9(2,3)7-5-4-6(10-7)8(11)12/h4-5,10H,1-3H3,(H,11,12) .Chemical Reactions Analysis
Pyrroles, including 5-tert-Butyl-1H-pyrrole-2-carboxylic acid, can undergo a variety of chemical reactions. For instance, they can undergo N-substitution with alkyl halides, sulfonyl chlorides, and benzoyl chloride to yield substituted pyrroles . They can also undergo Michael addition with electrophilic olefins to afford N-alkylpyrroles .Physical And Chemical Properties Analysis
5-tert-Butyl-1H-pyrrole-2-carboxylic acid is a powder that is stored at room temperature . Its boiling point is not specified in the search results.Scientific Research Applications
Sure! Here is a comprehensive analysis of the scientific research applications of 5-tert-Butyl-1H-pyrrole-2-carboxylic acid, focusing on six unique fields:
Organic Synthesis
5-tert-Butyl-1H-pyrrole-2-carboxylic acid is widely used in organic synthesis due to its versatile reactivity. It serves as a building block for the synthesis of various heterocyclic compounds, which are essential in the development of pharmaceuticals and agrochemicals . Its unique structure allows for the formation of complex molecules through various chemical reactions, including cyclization and substitution reactions.
Medicinal Chemistry
In medicinal chemistry, this compound is utilized for the design and synthesis of novel therapeutic agents. Its pyrrole ring is a common motif in many bioactive molecules, making it a valuable scaffold for drug discovery . Researchers have explored its derivatives for potential anti-inflammatory, antimicrobial, and anticancer activities, contributing to the development of new medications.
Material Science
5-tert-Butyl-1H-pyrrole-2-carboxylic acid is also significant in material science, particularly in the creation of conductive polymers. These polymers are used in electronic devices, sensors, and energy storage systems . The compound’s ability to form stable, conjugated systems makes it an excellent candidate for developing materials with desirable electrical properties.
Catalysis
In the field of catalysis, this compound acts as a ligand or a catalyst precursor. Its structure allows it to coordinate with metal centers, facilitating various catalytic processes . These processes include hydrogenation, oxidation, and cross-coupling reactions, which are crucial in industrial and laboratory settings for the efficient synthesis of complex molecules.
Photochemistry
5-tert-Butyl-1H-pyrrole-2-carboxylic acid has applications in photochemistry, where it is used to study light-induced chemical reactions. Its derivatives can absorb light and undergo photochemical transformations, making them useful in the development of photoresponsive materials and photodynamic therapy agents . This field explores the interaction of light with chemical substances to create innovative solutions in medicine and technology.
Environmental Chemistry
In environmental chemistry, this compound is investigated for its potential in pollution control and environmental remediation. Its derivatives can be used to develop sensors for detecting pollutants or as catalysts for degrading harmful substances in the environment . Research in this area aims to create sustainable methods for monitoring and improving environmental quality.
These applications highlight the diverse and significant roles that 5-tert-Butyl-1H-pyrrole-2-carboxylic acid plays in various scientific fields. Each application leverages its unique chemical properties to advance research and development in multiple domains.
If you have any specific questions or need further details on any of these applications, feel free to ask!
Safety and Hazards
properties
IUPAC Name |
5-tert-butyl-1H-pyrrole-2-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13NO2/c1-9(2,3)7-5-4-6(10-7)8(11)12/h4-5,10H,1-3H3,(H,11,12) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QQHDAVVIMVCGSZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC=C(N1)C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
167.20 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
934353-26-1 |
Source


|
| Record name | 5-tert-butyl-1H-pyrrole-2-carboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-(Naphthalen-1-yl)-1-{3-[(pyrimidin-4-yl)amino]azetidin-1-yl}ethan-1-one](/img/structure/B2703935.png)

![1-[(2E)-3-phenylprop-2-en-1-yl]-4-[4-(trifluoromethyl)benzyl]piperazine](/img/structure/B2703940.png)
![[2-[(1-Cyanocyclohexyl)amino]-2-oxoethyl] 2-(4-fluorophenyl)sulfanylacetate](/img/structure/B2703941.png)
![2-[(2-Amino-6-chloropyrimidin-4-yl)amino]benzoic acid](/img/structure/B2703942.png)
![1-(Benzo[d][1,3]dioxol-5-yl)-4-(3-(2,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl)pyrrolidin-2-one](/img/structure/B2703946.png)

![Tert-butyl 3-[(3-aminophenyl)methylsulfanyl]propanoate](/img/structure/B2703948.png)

![2-(chloromethyl)-N-(2,4-dimethylphenyl)-5-methyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidine-6-carboxamide](/img/structure/B2703951.png)
![N-ethylspiro[chroman-2,4'-piperidine]-1'-carboxamide](/img/structure/B2703952.png)

![1-{4-[1-(4-chlorophenyl)-1H-pyrazol-5-yl]phenyl}-3,3-dimethyl-2-azetanone](/img/structure/B2703955.png)